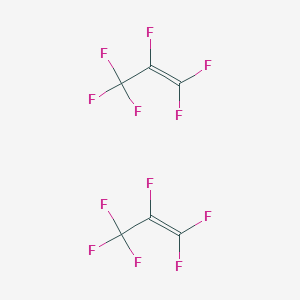

ヘキサフルオロプロペン二量体

説明

Hexafluoropropene Dimer is used in the production of waterproof and oilproof Si/F-modified polyurethane finishing agent for textile and leather. Hexafluoropropene Dimer is also used as a blowing agent for manufacture of polyurethane foams.

科学的研究の応用

Applications Overview

-

Fluorinated Polymers

- Description : Serves as a precursor for specialized fluorinated polymers that exhibit high thermal and chemical stability.

- Use Cases : These polymers are used in applications such as coatings, sealants, and insulation materials due to their resistance to heat and chemical degradation.

-

Lubricants

- Description : As a synthetic lubricant, PFPD is prized for its excellent thermal stability and low volatility.

- Use Cases : It is particularly useful in high-performance applications where traditional lubricants fail due to extreme temperatures or chemical exposure.

-

Heat Transfer Fluids

- Description : The compound's superior heat transfer capabilities make it suitable for use in heat exchangers and cooling systems.

- Use Cases : Research laboratories utilize it in systems that require efficient thermal management.

-

Dielectric Fluids

- Description : Its excellent electrical insulating properties make it a candidate for use as a dielectric fluid.

- Use Cases : It is applied in electrical equipment where high insulation resistance is crucial.

-

Chemical Synthesis

- Description : Interaction studies with nucleophiles and electrophiles reveal its potential in synthetic chemistry.

- Use Cases : It can facilitate reactions that are otherwise challenging due to the stability imparted by the fluorinated structure.

Case Study 1: Use in High-Performance Lubricants

A study conducted by highlighted the effectiveness of hexafluoropropylene dimer as a lubricant in aerospace applications. The research demonstrated that PFPD maintained performance under extreme conditions where conventional lubricants failed.

Case Study 2: Application in Dielectric Fluids

Research published in examined the use of PFPD as a dielectric fluid in electrical transformers. The findings indicated that it provided superior insulation properties while reducing the risk of fire hazards associated with traditional dielectric fluids.

作用機序

Target of Action

The primary targets of the Dimers of Hexafluoropropene are O-Nucleophiles . These nucleophiles include alcohols and phenol . The compound interacts with these targets in the presence of triethylamine, and with sodium alkoxides and phenolate .

Mode of Action

The Dimers of Hexafluoropropene interact with their targets in a unique way. Of the two dimers, perfluoro-2-methyl-2-pentene (Dimer 2) is much more reactive than perfluoro-4-methyl-2-pentene (Dimer 1) . While Dimer 2 and O-nucleophiles give various addition and substitution products very easily, Dimer 1 reacts only with sodium alkoxides to give trialkoxylated products .

Biochemical Pathways

The Dimers of Hexafluoropropene affect the biochemical pathways involving the reactions of the dimers with O-Nucleophiles . The reactions of the dimers with alcohols and phenol in the presence of triethylamine, and with sodium alkoxides and phenolate, lead to various addition and substitution products .

Pharmacokinetics

It’s known that the compound is used in the production of waterproof and oilproof si/f-modified polyurethane finishing agent for textile and leather . It is also used as a blowing agent for the manufacture of polyurethane foams .

Result of Action

The result of the action of the Dimers of Hexafluoropropene is the production of various addition and substitution products when reacted with O-Nucleophiles . These products have applications in the production of waterproof and oilproof Si/F-modified polyurethane finishing agent for textile and leather, and as a blowing agent for the manufacture of polyurethane foams .

Action Environment

The action of the Dimers of Hexafluoropropene is influenced by environmental factors such as temperature and the presence of catalysts . The kinetics of hexafluoropropene dimer isomerization were experimentally investigated in the temperature range of 303 - 343 K using KF and 18-crown-6 as catalysts .

生化学分析

Biochemical Properties

The biochemical properties of Dimers of Hexafluoropropene are largely determined by their interactions with other biomolecules. For instance, the D2 isomer can react with phenol in the presence of triethylamine as a condensation reagent to produce perfluorohexynylphenyl ether, an important intermediate in surfactant production . This suggests that Dimers of Hexafluoropropene can interact with enzymes and other proteins to participate in biochemical reactions.

Molecular Mechanism

The molecular mechanism of Dimers of Hexafluoropropene involves isomerization, an important reaction that leads to the formation of various fluorinated substances . The most stable compound resulting from this process is Perfluoro (2-methylpent-2-ene) with a single-point energy of -3745686.47 KJ/mol . This process is facilitated by catalysts such as KF and 18-crown-6 .

Temporal Effects in Laboratory Settings

生物活性

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer (CAS Number: 13429-24-8) is a fluorinated compound that exhibits unique chemical properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential applications in pharmaceuticals and agrochemicals, and relevant research findings.

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer is a colorless gas with a boiling point of 56 °C. It is primarily utilized as a chemical intermediate in the synthesis of various fluorinated compounds. Its molecular formula is , indicating it consists of six fluorine atoms attached to a propene backbone.

| Property | Value |

|---|---|

| IUPAC Name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer |

| CAS Number | 13429-24-8 |

| Molecular Formula | |

| Boiling Point | 56 °C |

| Density | 1.583 g/cm³ at -40 °C/4 °C |

The biological activity of hexafluoropropene dimer is largely attributed to its reactivity and the formation of various derivatives. It can interact with biological systems through several pathways:

- Chemical Intermediacy : As a precursor for the synthesis of fluorinated pharmaceuticals and agrochemicals, it plays a crucial role in drug development.

- Reactivity : The presence of multiple fluorine atoms enhances the stability and lipophilicity of derivatives formed from this compound.

- Cellular Effects : Research indicates that hexafluoropropene dimer exhibits low acute toxicity in laboratory animals . Its inhalation can lead to asphyxiation due to displacement of oxygen in the air.

Isomerization Studies

Recent studies have focused on the isomerization kinetics of hexafluoropropene dimers. The activation energy for this process has been calculated to be approximately 76.64 kJ/mol. The reaction kinetics can be expressed by the equation:

This indicates that the dimer can undergo transformations to form more stable isomers under specific conditions .

Applications in Pharmaceuticals

The derivatives of hexafluoropropene dimer have shown potential in pharmaceutical applications due to their unique properties:

- Fluorinated Pharmaceuticals : Compounds derived from hexafluoropropene are used in drug formulations due to their enhanced metabolic stability and bioavailability.

- Agrochemicals : Its derivatives are also investigated for use in pesticides and herbicides owing to their effectiveness and reduced environmental impact compared to traditional compounds.

Case Study 1: Toxicological Assessment

A toxicological assessment conducted on laboratory animals indicated that exposure to hexafluoropropene dimer resulted in minimal acute toxicity. The study highlighted the importance of monitoring exposure levels in occupational settings where this compound is used extensively .

Case Study 2: Industrial Applications

In industrial settings, hexafluoropropene dimer has been utilized as a solvent with excellent thermal and chemical stability. Its applications range from refrigeration systems to specialized coatings that require high resistance to degradation .

特性

IUPAC Name |

1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3F6/c2*4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZTJDHQVIHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-24-8 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main differences in reactivity between the two dimers of hexafluoropropene?

A: Hexafluoropropene forms two distinct dimers: perfluoro-4-methyl-2-pentene (Dimer 1) and perfluoro-2-methyl-2-pentene (Dimer 2). Research indicates that Dimer 2 exhibits significantly higher reactivity compared to Dimer 1. [] For instance, Dimer 2 readily undergoes addition and substitution reactions with various O-nucleophiles such as alcohols, phenol, and sodium alkoxides. [] In contrast, Dimer 1 shows limited reactivity, primarily reacting with sodium alkoxides to yield trialkoxylated products. [] This difference in reactivity can be attributed to the structural differences between the two isomers.

Q2: Can you provide an example of a specific reaction involving a dimer of hexafluoropropene and discuss the products formed?

A: One example is the reaction of Dimer 2 (perfluoro-2-methyl-2-pentene) with trifluoromethyl hypofluorite. [] This reaction yields the trifluoromethyl ether adduct of the dimer in excellent yield. [] Interestingly, the radical intermediates involved in this reaction have been successfully identified using electron paramagnetic resonance (EPR) spectroscopy. [] This demonstrates the power of advanced analytical techniques for elucidating reaction mechanisms.

Q3: What analytical techniques have been used to study the reactions of hexafluoropropene dimers?

A: In addition to traditional methods for characterizing reaction products (e.g., NMR, IR, mass spectrometry), researchers have employed electron paramagnetic resonance (EPR) spectroscopy to study the reactions of hexafluoropropene dimers. [] EPR is particularly useful for detecting and characterizing radical intermediates, providing valuable insights into reaction mechanisms. Further research may utilize computational chemistry methods to model these reactions and predict the reactivity of hexafluoropropene dimers with other nucleophiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。